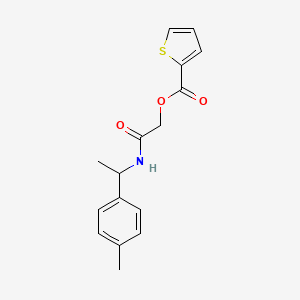

3-(吡咯啉-1-基磺酰基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Pyrrolidine-1-sulfonyl)phenol” is a chemical compound with the CAS Number: 1082569-64-9 . It has a molecular weight of 227.28 and its IUPAC name is 3-(1-pyrrolidinylsulfonyl)phenol .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “3-(Pyrrolidine-1-sulfonyl)phenol”, can be achieved through two main strategies :- Ring construction from different cyclic or acyclic precursors .

- Functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

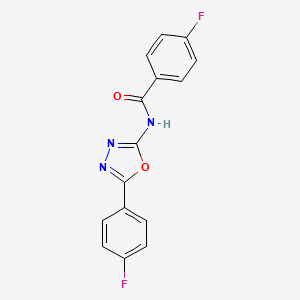

The molecular structure of “3-(Pyrrolidine-1-sulfonyl)phenol” is represented by the linear formula: C10H13NO3S . The five-membered pyrrolidine ring in this compound is a nitrogen heterocycle widely used by medicinal chemists .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and conditions. For instance, fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides have shown better in vitro potency .科学研究应用

酸介导的 C-N 键断裂

一种创新应用涉及在苯酚存在下 1-磺酰基吡咯烷中的酸介导的 C-N 键断裂。此反应在温和条件下发生,为具有磺酰胺部分的二苯并氧杂蒽、二芳基丁烷和间苯二酚提供了一条高效途径。此类化合物以前难以获得,并且以前未知,展示了该化合物在扩展有机合成方法中的效用 (Gazizov 等,2017)。

钯催化的邻位磺酰化

另一个值得注意的应用是钯催化的 2-芳氧基吡啶在苯环邻位直接磺酰化。此方法使用 2-吡啶氧基作为导向基团,磺酰氯作为磺酰化试剂,适用于富电子和缺电子的底物。通过去除吡啶基团,可以从磺酰化产物有效合成所得邻位磺酰化酚,突出了该化合物在芳香族化合物选择性官能化中的作用 (Xu 等,2015)。

超分子化学

3-(吡咯烷-1-磺酰)苯酚还在超分子化学中得到应用。例如,其衍生物已参与研究大环 p-磺酸钙[5]芳烃的水溶性包合物。这些复合物展示了主体分子的能力,通过强氢键将客体物质(例如水分子和吡啶 N-氧化物)封装起来。此行为突出了该化合物在创建复杂的分子结构和研究主体-客体相互作用中的潜力 (Steed 等,1995)。

未来方向

作用机制

Target of Action

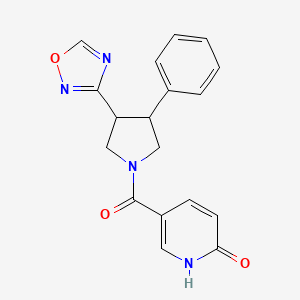

Compounds with a pyrrolidine ring have been reported to interact with various targets, including rorγt and pregnane x receptor (pxr) . The PXR upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Mode of Action

Pyrrolidine compounds have been shown to interact with their targets in a stereo-selective manner . The spatial orientation of substituents and the different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological profile of drug candidates can be influenced by the different binding mode to enantioselective proteins .

属性

IUPAC Name |

3-pyrrolidin-1-ylsulfonylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-9-4-3-5-10(8-9)15(13,14)11-6-1-2-7-11/h3-5,8,12H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAURKJLWCXKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidine-1-sulfonyl)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2832134.png)

![6-(3-Fluorophenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2832135.png)

![1-ethyl-N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2832136.png)

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2832140.png)

![Methyl 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2832148.png)